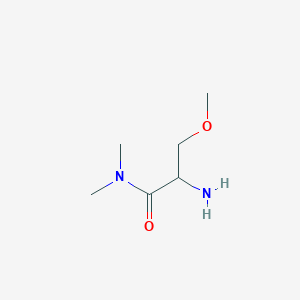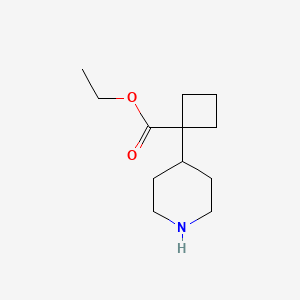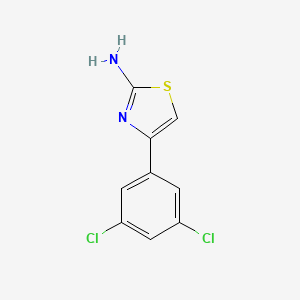
2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1H-inden-1-yl)prop-2-enoic acid is an organic compound featuring a unique structure that combines an indene moiety with a propenoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with indene, a bicyclic hydrocarbon.
Hydrogenation: Indene is hydrogenated to produce 2,3-dihydroindene.
Alkylation: The 2,3-dihydroindene undergoes alkylation with a suitable alkyl halide to introduce the prop-2-enoic acid group.
Oxidation: The final step involves the oxidation of the alkylated product to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the propenoic acid group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Pharmaceuticals: Potential precursor for drug development, particularly in anti-inflammatory and anticancer research.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but often include modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Indene: The parent hydrocarbon, lacking the propenoic acid group.
2,3-Dihydroindene: The hydrogenated form of indene.
Cinnamic Acid: Similar structure with a phenyl group instead of the indene moiety.
Uniqueness: 2-(2,3-Dihydro-1H-inden-1-yl)prop-2-enoic acid is unique due to its combination of the indene and propenoic acid functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Propriétés
Numéro CAS |
195071-09-1 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O2/c1-8(12(13)14)10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,1,6-7H2,(H,13,14) |
Clé InChI |
AOHOFEXMHIGKCV-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1CCC2=CC=CC=C12)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)







![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)




